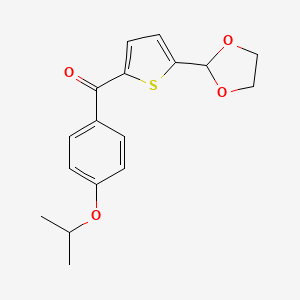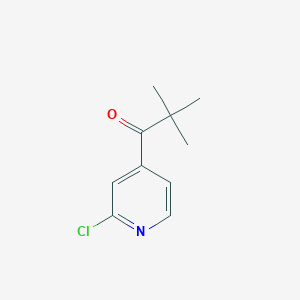
亜鉛;5,10,15,20-テトラキス(1-メチルピリジン-1-イウム-4-イル)ポルフィリン-22,24-ジイド;テトラクロリド
概要
説明
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is a synthetic porphyrin compound with the molecular formula C₄₄H₃₆Cl₄N₈Zn. It is known for its applications in various fields, including polymer chemistry, DNA research, and photodynamic therapy. This compound is characterized by its ability to form stable complexes with metals, making it a valuable tool in scientific research .
科学的研究の応用
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride has a wide range of scientific research applications, including:
作用機序
Target of Action
The primary target of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is guanine quadruplex (G-quadruplex) DNA . G-quadruplex is a structure formed by guanine-rich sequences of DNA and is found in regions of the genome that are of critical importance, such as the telomeres and promoter regions of oncogenes .
Mode of Action
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, being a cationic porphyrin, interacts strongly with G-quadruplex DNA . The interaction is believed to occur at unique sites of the anti-parallel G-quadruplex . The insertion of diamagnetic zinc (II) to metal-free, cationic bis-porphyrins alters their characteristics in aqueous solution and improves the DNA-interacting and photocleaving abilities .
Biochemical Pathways
The interaction of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride with G-quadruplex DNA can affect the functioning of telomeres and oncogenes, thereby influencing the pathways related to cell proliferation and cancer progression . By stabilizing the G-quadruplex structures, it can inhibit the activity of telomerase, an enzyme that is often overexpressed in cancer cells and contributes to their immortality .
Pharmacokinetics
The compound’s interaction with dna and its potential use as a probe for the analysis of g-quadruplex/porphyrin interaction suggest that it may have the ability to penetrate cells and interact with genomic dna .
Result of Action
The result of the action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is the stabilization of G-quadruplex structures . This can lead to the inhibition of telomerase activity, potentially exerting anti-cancer effects .
Action Environment
The action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride can be influenced by the cellular environment. For instance, the presence of other ions in the cellular environment could potentially affect the interaction of the compound with G-quadruplex DNA
生化学分析
Biochemical Properties
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride plays a crucial role in biochemical reactions, particularly in photoinduced electron and energy transfer processes. The compound interacts with G-quadruplex DNA, a four-stranded DNA structure, through its triplet excited state. This interaction is significant for the design of anti-cancer drugs targeting G-quadruplex structures . Additionally, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization process, where it acts as a photocatalyst under orange light irradiation .
Cellular Effects
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize G-quadruplex DNA structures can inhibit telomerase activity, leading to reduced proliferation of cancer cells . This effect on telomerase makes Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride a potential candidate for cancer therapy. Furthermore, its role in photoinduced electron transfer processes can impact cellular redox states and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride involves its binding interactions with biomolecules, particularly G-quadruplex DNA. The compound’s triplet excited state facilitates the binding to G-quadruplex structures, leading to stabilization and inhibition of telomerase activity . Additionally, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride acts as a photocatalyst in RAFT polymerization, where it activates polymerization reactions under specific light conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride remains stable under specific conditions, allowing for sustained interactions with biomolecules . Prolonged exposure to light and other environmental factors can lead to degradation, affecting its efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride vary with different dosages in animal models. At lower doses, the compound can effectively stabilize G-quadruplex DNA and inhibit telomerase activity without causing significant toxicity . At higher doses, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is involved in various metabolic pathways, particularly those related to redox reactions and DNA stabilization. The compound interacts with enzymes and cofactors that regulate cellular redox states, influencing metabolic flux and metabolite levels . Additionally, its role in stabilizing G-quadruplex DNA can impact gene expression and cellular metabolism, further highlighting its potential in therapeutic applications .
Transport and Distribution
Within cells and tissues, Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its efficacy in biochemical applications. The compound’s water solubility also aids in its distribution within biological systems .
Subcellular Localization
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride exhibits specific subcellular localization patterns that influence its activity and function. The compound is known to localize in the nucleus, where it interacts with G-quadruplex DNA structures . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride to specific compartments within the cell . The compound’s ability to localize in the nucleus is crucial for its role in stabilizing G-quadruplex DNA and inhibiting telomerase activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride typically involves the reaction of meso-Tetra (N-methyl-4-pyridyl) porphine with zinc chloride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
化学反応の分析
Types of Reactions: Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the removal of the metal center.
Substitution: The pyridyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc oxide complexes, while substitution reactions can yield various substituted porphyrin derivatives .
類似化合物との比較
Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is unique due to its specific structure and properties. Similar compounds include:
Zn(II) meso-Tetra (4-sulfonatophenyl) Porphine: Known for its enhanced electrochemiluminescent properties.
Sn(IV) meso-Tetra (N-ethyl-4-pyridyl) Porphine: Used in photoconductive applications.
These compounds share similar porphyrin structures but differ in their metal centers and substituents, leading to variations in their chemical and physical properties .
特性
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJQPWZUPWLVAH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl4N8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28850-44-4 | |
| Record name | Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine tetrakis(methochloride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the surface charge of TiO2 nanoparticles affect the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride and its electron transfer dynamics?
A1: The research demonstrates that the surface charge of TiO2 nanoparticles plays a crucial role in modulating the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride. The study employed single-molecule fluorescence spectroscopy to observe the dynamics of interfacial electron transfer. The findings reveal that:
- Electrostatic interactions drive binding: The fluorescence trajectories exhibit fluctuations and blinking patterns, indicating that the binding affinity between the porphyrin molecule and the TiO2 nanoparticles is governed by electrostatic interactions [].
- Surface charge influences coupling: Manipulating the surface charge of TiO2 nanoparticles, by making it positive or negative, directly impacts the coupling strength between the porphyrin and the nanoparticle surface [].
- Stronger coupling, faster transfer: When the TiO2 surface is negatively charged, a greater proportion of dark states are observed in the fluorescence trajectories. Additionally, the fluorescence lifetime of the porphyrin is shorter compared to when it interacts with positively charged TiO2 []. This suggests that a negative charge on the TiO2 surface leads to stronger coupling and faster electron transfer from the photoexcited porphyrin to the TiO2.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)













